molecular formula C9H11Cl2NO B13047936 (1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

Cat. No.: B13047936
M. Wt: 220.09 g/mol
InChI Key: STYDCQMXBCWDBR-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetaldoxime.

    Reaction Conditions: The reaction is carried out in the presence of concentrated hydrochloric acid and sodium nitrite at low temperatures (0°C to 5°C).

    Purification: The product is purified using techniques such as chromatography and recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-Cyclobutane-1,2-diyl dimethanol: Similar in structure but lacks the phenyl ring and chlorine atoms.

    (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl methanol: Contains a bicyclic structure with different functional groups.

    (2,2,2-Trichloroethoxy)carbonyl-L-proline: Contains a proline derivative with trichloroethoxycarbonyl protection.

Uniqueness

(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to the presence of both amino and hydroxyl groups along with two chlorine atoms on the phenyl ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

STYDCQMXBCWDBR-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

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